1H-Pyrrole, 2-nonyl-
Overview
Description
1H-Pyrrole, 2-nonyl- is a substituted derivative of pyrrole, a five-membered aromatic heterocyclic compound containing nitrogen Pyrroles are known for their presence in many natural products and their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2-nonyl- can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For the specific synthesis of 2-nonylpyrrole, nonylamine can be used as the amine source.
Industrial Production Methods: Industrial production of 1H-Pyrrole, 2-nonyl- typically involves large-scale Paal-Knorr synthesis, utilizing optimized reaction conditions to maximize yield and purity. Catalysts such as iron(III) chloride can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-nonyl- undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert the pyrrole ring into pyrrolinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroles.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolinones and other oxidized pyrrole derivatives.
Reduction: Dihydropyrroles.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole, 2-nonyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-nonyl- involves its interaction with various molecular targets and pathways. The nonyl group can influence the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins. This interaction can lead to the modulation of biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
- 1H-Pyrrole, 2-methyl-
- 1H-Pyrrole, 2-ethyl-
- 1H-Pyrrole, 2-propyl-
Comparison: 1H-Pyrrole, 2-nonyl- is unique due to its longer nonyl chain, which imparts distinct physical and chemical properties compared to shorter alkyl-substituted pyrroles. This longer chain can enhance the compound’s hydrophobic interactions and potentially increase its biological activity .
Properties
IUPAC Name |
2-nonyl-1H-pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h9,11-12,14H,2-8,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRHFTZHIFMTGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720589 | |
Record name | 2-Nonyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79639-04-6 | |
Record name | 2-Nonyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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